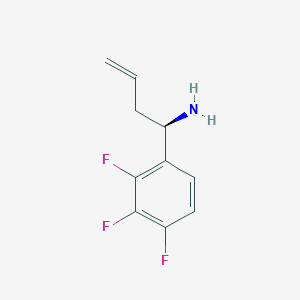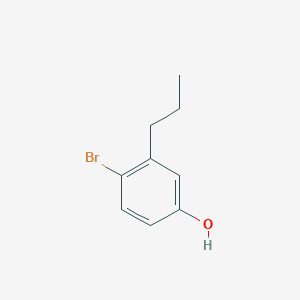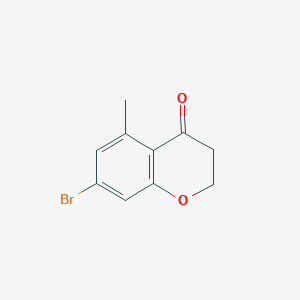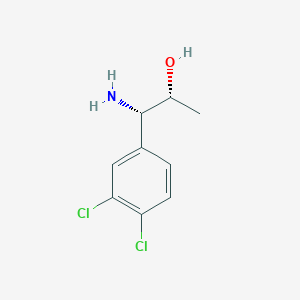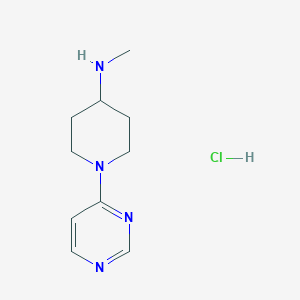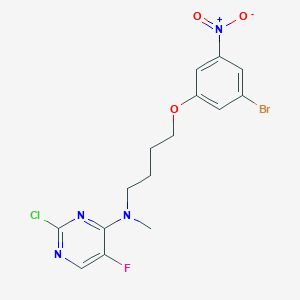
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a brominated nitrophenoxy moiety, a chlorinated fluoropyrimidine core, and a butyl linker. These structural elements contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Brominated Nitrophenoxy Intermediate: This step involves the nitration of a bromophenol derivative to introduce the nitro group, followed by etherification with a butyl halide to form the nitrophenoxy intermediate.
Synthesis of the Chlorinated Fluoropyrimidine Core: This step involves the chlorination and fluorination of a pyrimidine derivative, typically using reagents such as thionyl chloride and fluorine gas.
Coupling of Intermediates: The final step involves the coupling of the brominated nitrophenoxy intermediate with the chlorinated fluoropyrimidine core under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium tert-butoxide)
Reduction Reactions: Hydrogen gas, palladium catalyst
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Major Products Formed
Substitution Reactions: Substituted derivatives with new functional groups replacing bromine or chlorine
Reduction Reactions: Amino derivatives
Oxidation Reactions: Aldehydes, carboxylic acids
Applications De Recherche Scientifique
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. For example, the nitrophenoxy moiety may interact with hydrophobic pockets, while the pyrimidine core can form hydrogen bonds with amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine
- tert-Butyl (3-(3-bromo-5-nitrophenoxy)propyl)carbamate
Uniqueness
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the nitrophenoxy and pyrimidine moieties, makes it a versatile compound for various applications in scientific research.
Propriétés
Formule moléculaire |
C15H15BrClFN4O3 |
|---|---|
Poids moléculaire |
433.66 g/mol |
Nom IUPAC |
N-[4-(3-bromo-5-nitrophenoxy)butyl]-2-chloro-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C15H15BrClFN4O3/c1-21(14-13(18)9-19-15(17)20-14)4-2-3-5-25-12-7-10(16)6-11(8-12)22(23)24/h6-9H,2-5H2,1H3 |
Clé InChI |
RSYACXJFMJVFAD-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br)C2=NC(=NC=C2F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


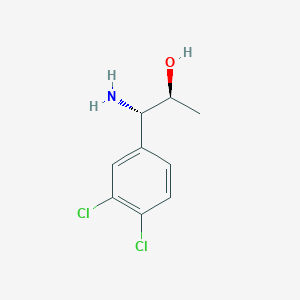


![(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B13043380.png)
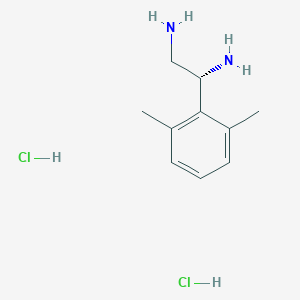
![methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13043384.png)
![(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13043387.png)
![2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13043388.png)
